2-(pyridin-2-ylsulfanyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
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Overview
Description
2-(2-Pyridylsulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide is a chemical compound that features a pyridylsulfanyl group and a tetrafluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyridylsulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide typically involves the reaction of 2-mercaptopyridine with 2,3,5,6-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridylsulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridyl or tetrafluorophenyl groups.
Substitution: The fluorine atoms on the tetrafluorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyridyl or tetrafluorophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Pyridylsulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-pyridylsulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridylsulfanyl group can form coordination bonds with metal ions, while the tetrafluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridylsulfanyl)acetamide: Lacks the tetrafluorophenyl group, resulting in different chemical and biological properties.
N~1~-(2,3,5,6-Tetrafluorophenyl)acetamide: Lacks the pyridylsulfanyl group, affecting its reactivity and applications.
Uniqueness
2-(2-Pyridylsulfanyl)-N~1~-(2,3,5,6-tetrafluorophenyl)acetamide is unique due to the combination of the pyridylsulfanyl and tetrafluorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H8F4N2OS |
---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-(2,3,5,6-tetrafluorophenyl)acetamide |
InChI |
InChI=1S/C13H8F4N2OS/c14-7-5-8(15)12(17)13(11(7)16)19-9(20)6-21-10-3-1-2-4-18-10/h1-5H,6H2,(H,19,20) |
InChI Key |
NYLSGAOIDFWPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
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